Phenolic Hydroxyl: Hydrogen-Bond Donor Capacity vs. 3-Phenyl-QDC
3-(4-Hydroxyphenyl)quinoline-2,4-dicarboxylic acid incorporates a phenolic hydroxyl at the 4′-position of the 3-phenyl ring, adding one hydrogen-bond donor (HBD) beyond the parent 3-phenylquinoline-2,4-dicarboxylic acid (3-phenyl-QDC, CAS 19585-90-1). This modification increases the total HBD count from 2 (both carboxylic acids) to 3, while preserving the hydrogen-bond acceptor count at 5 . In the QDC VGLUT inhibitor series, the presence and placement of hydroxyl groups have been shown to be activity-determining: 8-OH-QDC (xanthurenic acid analog) exhibited appreciable VGLUT inhibition, whereas 6-OH-QDC and 7-OH-QDC were inactive when screened at 250 µM [1]. The phenolic OH at the 4′-position of the 3-phenyl substituent represents a hydrogen-bonding functionality at a spatial location distinct from the quinoline-ring hydroxyls studied in the published SAR, potentially enabling interactions with complementary residues in target binding sites that are inaccessible to the des-hydroxy 3-phenyl-QDC comparator.
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 3 HBD (2 × COOH + 1 × phenolic OH) |
| Comparator Or Baseline | 3-phenyl-QDC (CAS 19585-90-1): 2 HBD (2 × COOH only) |
| Quantified Difference | +1 HBD (50% increase in H-bond donor capacity) |
| Conditions | Structural enumeration from chemical structure; consistent with molecular formula C₁₇H₁₁NO₅ (target) vs. C₁₇H₁₁NO₄ (comparator, MW 293.27) |
Why This Matters
The additional hydrogen-bond donor enables binding interactions that are structurally precluded in 3-phenyl-QDC, directly affecting molecular recognition at protein targets and providing a chemical handle for SAR exploration that is absent from the closest commercially available 3-aryl QDC analog.
- [1] Carrigan CN, Bartlett RD, Esslinger CS, Cybulski KA, Tongcharoensirikul P, Bridges RJ, Thompson CM. Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. J Med Chem. 2002;45(11):2260-2276. doi:10.1021/jm010261z. View Source
